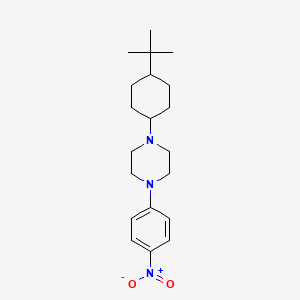
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine is a synthetic compound that belongs to the class of phthalazine derivatives. This compound has shown promising results in various scientific research studies due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine involves the inhibition of various enzymes and signaling pathways in cancer cells, fungi, and bacteria. The compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It has also been shown to inhibit the activity of various kinases such as AKT, ERK, and JNK, which are involved in cell survival and proliferation. In fungi and bacteria, the compound disrupts the cell walls and membranes, leading to cell death.
Biochemical and Physiological Effects:
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine has been found to exhibit various biochemical and physiological effects. In cancer cells, the compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. It has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. In fungi and bacteria, the compound disrupts the cell walls and membranes, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine in lab experiments include its potent anticancer, antifungal, and antibacterial properties, its unique chemical structure, and its ability to inhibit various enzymes and signaling pathways. However, the compound has certain limitations, such as its low solubility in water, its potential toxicity to normal cells, and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine. These include:
1. Further studies to determine the optimal dosage and administration route of the compound in various diseases.
2. Studies to investigate the potential use of the compound in combination with other anticancer, antifungal, and antibacterial agents.
3. Studies to investigate the potential use of the compound in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
4. Studies to investigate the potential use of the compound in animal models and clinical trials.
Conclusion:
In conclusion, 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine is a synthetic compound that possesses potent anticancer, antifungal, and antibacterial properties. The compound has been extensively studied in various scientific research fields and has shown promising results. However, further studies are needed to determine its optimal dosage and administration route, its potential toxicity to normal cells, and its potential use in other diseases.
Méthodes De Synthèse
The synthesis method of 1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine involves the condensation of 2-aminobenzothiazole and 4-chlorophthalic anhydride in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization or column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
1-(1,3-benzothiazol-2-ylthio)-4-(4-chlorophenyl)phthalazine has been extensively studied in various scientific research fields. It has been found to possess potent anticancer, antifungal, and antibacterial properties. The compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and signaling pathways. It has also been found to inhibit the growth of various pathogenic fungi and bacteria by disrupting their cell walls and membranes.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)phthalazin-1-yl]sulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3S2/c22-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(25-24-19)27-21-23-17-7-3-4-8-18(17)26-21/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWBLWBMWZWQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2SC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-ylsulfanyl)-4-(4-chlorophenyl)phthalazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5129503.png)
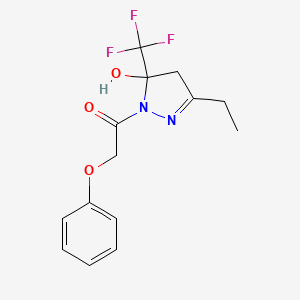

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-9-oxo-9H-fluorene-2-sulfonamide](/img/structure/B5129535.png)
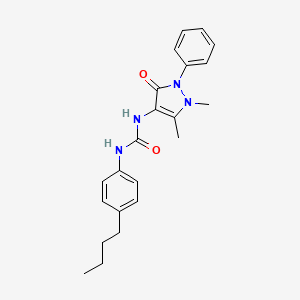

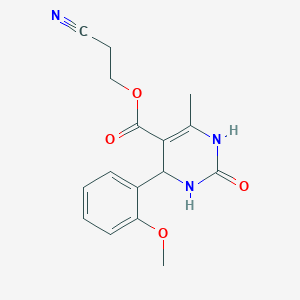
![9-[4-(3-methoxyphenoxy)butyl]-9H-carbazole](/img/structure/B5129551.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129554.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129567.png)
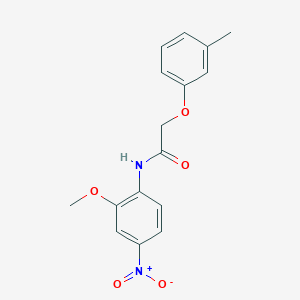
![N-(2,3-dichlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5129576.png)
